molecular formula C24H22N2O4S2 B2677667 N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide CAS No. 300860-88-2

N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide

Cat. No.: B2677667
CAS No.: 300860-88-2
M. Wt: 466.57
InChI Key: HXRAUTJDTQBKEO-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide is a neutral organic compound featuring a naphthalene core substituted at the 1,5-positions with sulfonamide groups, each linked to a 3-methylphenyl moiety. Its molecular formula is C₂₈H₂₄N₂O₄S₂, with a molecular weight of 516.63 g/mol. The sulfonamide (-SO₂NH-) groups enable hydrogen bonding via N-H donors, while the 3-methylphenyl substituents introduce steric and electronic effects.

Properties

IUPAC Name

1-N,5-N-bis(3-methylphenyl)naphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-17-7-3-9-19(15-17)25-31(27,28)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-20-10-4-8-18(2)16-20/h3-16,25-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRAUTJDTQBKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-methylphenyl)naphthalene-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 3-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-methylphenyl)naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or sulfides.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide serves as a ligand in coordination chemistry and as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

The compound is investigated for its potential as an enzyme inhibitor. It may interact with specific molecular targets, inhibiting enzyme activity by binding to active sites or allosteric sites. This feature makes it a candidate for biochemical assays and studies on cellular processes such as signal transduction and gene expression.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Studies indicate that compounds with sulfonamide groups can exhibit significant biological activities, including antimicrobial effects and inhibition of cancer cell proliferation .

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial processes.

Case Studies

Study Focus Findings
Enzyme Inhibition Study Investigated the inhibitory effects on specific enzymesDemonstrated significant inhibition of target enzymes relevant to cancer pathways .
Material Science Application Explored its use in polymer developmentShowed enhanced properties in polymer composites when incorporated into formulations.
Pharmacological Research Evaluated anti-inflammatory effectsConfirmed reduction in inflammation markers in animal models .

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylphenyl)naphthalene-1,5-disulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The compound’s structural features allow it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects

  • N,N'-bis(2-phenoxyethyl)naphthalene-1,5-disulfonamide (C₂₆H₂₆N₂O₆S₂, MW 526.63 g/mol): Replacing 3-methylphenyl with 2-phenoxyethyl groups increases steric bulk and introduces ether oxygen atoms. This reduces crystallinity but enhances solubility in polar solvents compared to the target compound. The phenoxy groups may also engage in C-H···π interactions, as observed in similar systems .
  • N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) (C₂₄H₂₂N₂O₆S₂, MW 514.57 g/mol): A positional isomer (1,4 vs. 1,5 substitution) with methoxy groups.

Ionic vs. Neutral Structures

  • Bis(3-aminopropan-1-aminium) naphthalene-1,5-disulfonate dihydrate (Ionic, C₁₀H₆O₆S²⁻·2C₃H₁₁N₂⁺·2H₂O): The sulfonate (-SO₃⁻) groups form ionic hydrogen bonds (N-H···O, O-H···O) with ammonium cations, creating a 3D network. In contrast, the target compound’s neutral sulfonamides form weaker N-H···O bonds, leading to less rigid crystal packing .
  • Bis(2-hydroxyethanaminium) naphthalene-1,5-disulfonate (Ionic): Steric hindrance from sulfonate groups prevents π–π stacking (nearest centroid separation: 5.264 Å). The target compound’s smaller 3-methylphenyl groups may allow closer aromatic interactions .
Crystallographic and Supramolecular Behavior
Compound Crystal System Key Interactions π–π Stacking? Ref.
Target compound Monoclinic* N-H···O, C-H···π Likely
N,N'-bis(2-methoxyphenyl)naphthalene-1,4-dicarboxamide Triclinic N-H···O, C-H···π (chain formation) No
Bis(2,6-diamino-4-chloropyrimidin-1-ium) naphthalene-1,5-disulfonate Monoclinic N-H···O, Cl···Cl halogen bonds No
N,N'-naphthalene-1,4-diylbis(4-methoxybenzenesulfonamide) Orthorhombic* N-H···O, O-Me···S=O dipole-dipole Yes (3.8 Å)

*Predicted based on analogous structures.

Key Findings :

  • Hydrogen Bonding : Ionic sulfonates (e.g., ) exhibit stronger H-bond networks than neutral sulfonamides.
  • Steric Effects: Bulky substituents (e.g., 2-phenoxyethyl ) disrupt π–π stacking, whereas smaller groups (3-methylphenyl) may permit it.
  • Positional Isomerism : 1,5-substituted naphthalenes (target compound) often adopt centrosymmetric conformations, whereas 1,4 isomers (e.g., ) exhibit staggered arrangements affecting packing efficiency.

Key Differences :

  • Ionic Compounds : Sulfonates () are synthesized via acid-base reactions, while sulfonamides require nucleophilic substitution (e.g., amine + sulfonyl chloride).
  • Applications : Ionic derivatives dominate pharmaceuticals and surfactants , whereas neutral sulfonamides are explored for organic electronics .

Biological Activity

N,N'-bis(3-methylphenyl)naphthalene-1,5-disulfonamide (commonly referred to as "compound X") is a synthetic organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

The molecular formula of compound X is C24H22N2O4S2C_{24}H_{22}N_{2}O_{4}S_{2}. It features two 3-methylphenyl groups attached to a naphthalene-1,5-disulfonamide core. This unique structure contributes to its chemical reactivity and biological activity.

Compound X exhibits its biological effects primarily through enzyme inhibition. It is believed to interact with specific enzymes by binding to their active or allosteric sites, thereby preventing substrate binding or catalysis. The presence of sulfonamide groups enhances its ability to form hydrogen bonds with amino acid residues in enzyme active sites, increasing its inhibitory potential.

Enzyme Inhibition

Research indicates that compound X has potential as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in metabolic pathways, which may be useful in treating diseases characterized by dysregulated enzyme activity.

Anticancer Properties

Recent investigations have explored the anticancer properties of compound X. It has been shown to induce apoptosis in cancer cell lines, suggesting that it could be a candidate for cancer therapy. The compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival is under investigation.

Anti-inflammatory Effects

Compound X has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce the expression of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine levels

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of compound X on breast cancer cell lines. The researchers found that treatment with compound X led to a significant reduction in cell viability and increased markers of apoptosis. The study concluded that compound X warrants further investigation as a potential therapeutic agent for breast cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of compound X, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N,N'-bis(4-methylphenyl)naphthalene-1,5-disulfonamide4-methylphenyl groupsModerate enzyme inhibition
N,N'-bis(2-methylphenyl)naphthalene-1,5-disulfonamide2-methylphenyl groupsLow anticancer activity
N,N'-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide3-chlorophenyl groupsStrong anti-inflammatory

Compound X stands out due to its dual activity as both an enzyme inhibitor and an anticancer agent, which is not as pronounced in its analogs.

Q & A

Q. Basic Research Focus

  • FTIR : Identifies sulfonamide (S=O, ~1350 cm1^{-1}) and aryl C-H stretching (~3050 cm1^{-1}) .
  • 1H^1H-NMR : Distinguishes methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .
  • XRD : Resolves crystal packing and confirms absence of impurities via lattice parameter analysis .

Are there conflicting reports on the thermal stability of this compound, and how can such discrepancies be resolved?

Advanced Research Focus
Thermogravimetric analysis (TGA) data variability (e.g., decomposition onset at 250–300°C) may stem from differences in sample crystallinity or residual solvent. Controlled annealing (e.g., 100°C under vacuum) and parallel DSC measurements can standardize results. Cross-validation with mass spectrometry during thermal decomposition can identify degradation byproducts (e.g., sulfonic acid derivatives) .

What in vitro models are appropriate for assessing the compound's cytotoxicity, and what endpoints should be measured?

Basic Research Focus
Use immortalized cell lines (e.g., HEK-293 or HepG2) for preliminary toxicity screening. Endpoints include:

  • Cell viability : MTT or Alamar Blue assays.
  • Oxidative stress : ROS detection via DCFH-DA fluorescence.
  • Apoptosis : Caspase-3/7 activity or Annexin V staining.
    Dose-response studies should align with OECD guidelines for chemical safety assessment .

How does the compound's sulfonamide moiety contribute to its potential as a cross-linking agent in polymer chemistry?

Advanced Research Focus
The sulfonamide group’s dual electronegative sites enable nucleophilic substitution or hydrogen bonding with polymers like polyamides or epoxy resins. For example, in epoxy systems, it can act as a curing agent, with cross-link density quantified via swelling experiments or DMA. Contradictory mechanical strength data may arise from competing hydrolysis reactions under humid conditions, necessitating controlled humidity during testing .

What role does solvent choice play in the recrystallization process, and how does it affect crystal packing?

Basic Research Focus
Polar aprotic solvents (e.g., DMF) yield needle-like crystals with higher surface defects, while ethanol produces block-like crystals with tighter π-π stacking. Solvent polarity also impacts dielectric constant, influencing dipole alignment in the crystal lattice. XRD comparisons of crystals from different solvents can resolve discrepancies in reported melting points .

In OLED applications, how does the compound's hole-transport efficiency compare to similar aromatic amines?

Advanced Research Focus
Compared to TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine), this compound exhibits lower hole mobility (~0.2 vs. 0.8 cm²/V·s) due to steric hindrance from sulfonamide groups. However, its higher thermal stability (decomposition >300°C vs. TPD’s ~180°C) makes it suitable for high-temperature device fabrication. Optimization via doping with LiF or MoO3_3 interfacial layers can enhance injection efficiency .

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